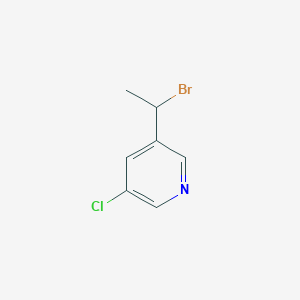

3-(1-Bromoethyl)-5-chloropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemical research. nih.govrsc.org Its unique electronic properties, arising from the electronegative nitrogen atom, make it a versatile building block in a wide array of chemical applications. nih.govchemneo.com Pyridine and its derivatives are integral components in pharmaceuticals, agrochemicals, functional materials, and as ligands in catalysis. tandfonline.comnih.govrsc.orgrsc.orgnih.govrsc.orgresearchgate.net In medicinal chemistry, the pyridine ring is a privileged structure, found in numerous FDA-approved drugs, due to its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of molecules. nih.govnih.govtandfonline.com The applications of pyridine derivatives span a vast range of therapeutic areas, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. rsc.orgtandfonline.comresearchgate.netresearchgate.net The adaptability of the pyridine core allows for extensive functionalization, providing a platform for the synthesis of diverse and complex molecular architectures. nih.govnumberanalytics.com

Overview of Halogenated Pyridines as Versatile Synthetic Intermediates

Halogenated pyridines are highly valuable intermediates in organic synthesis, serving as precursors to a multitude of functionalized pyridine derivatives. The presence of a halogen atom on the pyridine ring provides a reactive handle for various chemical transformations, most notably cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular frameworks. nih.gov The position of the halogen atom on the pyridine ring dictates its reactivity and the types of transformations it can undergo. Halopyridines are crucial in the development of pharmaceuticals and agrochemicals, where the introduction of specific substituents can fine-tune the biological activity of the molecule. nih.govnih.gov The synthesis of halopyridines themselves can be challenging, often requiring specific and sometimes harsh reaction conditions to achieve the desired regioselectivity. nih.govchemrxiv.orgnsf.gov

Challenges and Advancements in Regioselective Pyridine Functionalization

The direct and regioselective functionalization of the pyridine ring presents a significant challenge in synthetic organic chemistry. The electron-deficient nature of the pyridine ring, a consequence of the nitrogen heteroatom, deactivates it towards electrophilic aromatic substitution, which typically requires harsh conditions and can lead to a mixture of products. beilstein-journals.orgresearchgate.netresearchgate.net Conversely, nucleophilic aromatic substitution is generally favored at the C2 and C4 positions due to the electronic influence of the nitrogen atom. nih.gov

Significant advancements have been made to overcome these challenges. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups onto the pyridine ring with high regioselectivity. nih.govrsc.orgthieme-connect.com These methods offer a more atom-economical and efficient alternative to classical approaches. rsc.org Another key strategy is directed ortho-metalation (DoM), where a directing group on the pyridine ring guides the metalation to a specific ortho position, allowing for subsequent functionalization. nih.govacs.orgbaranlab.orguwindsor.ca Furthermore, innovative approaches involving temporary dearomatization of the pyridine ring, such as the formation of Zincke imine intermediates, have been developed to achieve selective functionalization at the otherwise less reactive C3 and C5 positions. nih.govchemrxiv.orgnsf.govresearchgate.net These advancements have greatly expanded the toolbox for chemists to access a wider range of substituted pyridines. tandfonline.comacs.orgacs.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

3-(1-bromoethyl)-5-chloropyridine |

InChI |

InChI=1S/C7H7BrClN/c1-5(8)6-2-7(9)4-10-3-6/h2-5H,1H3 |

InChI Key |

RGQBPDUMZDYYBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CN=C1)Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1 Bromoethyl 5 Chloropyridine and Analogous Halogenated Pyridine Frameworks

Strategic Approaches for Introducing Halogen Substituents on the Pyridine (B92270) Ring

The regioselective introduction of halogen atoms onto the pyridine framework is a cornerstone of synthetic chemistry, enabling the construction of a vast array of functionalized molecules with applications in pharmaceuticals, agrochemicals, and materials science. The inherent electron-deficient nature of the pyridine ring presents unique challenges for direct halogenation, often requiring harsh conditions and yielding mixtures of isomers. To overcome these limitations, a variety of sophisticated synthetic methodologies have been developed to achieve precise positional control. These strategies can be broadly categorized by the position they target and the nature of the chemical transformation employed.

Regioselective C-H Halogenation Protocols

Direct C-H halogenation offers an atom-economical approach to pyridine functionalization. However, the electronic properties of pyridine typically direct electrophilic aromatic substitution to the 3-position, while nucleophilic and radical reactions often favor the 2- and 4-positions. Consequently, achieving high regioselectivity requires specialized reagents and reaction pathways that can override the intrinsic reactivity of the pyridine nucleus.

A notable strategy for the selective halogenation of unactivated pyridines involves the use of specially designed phosphine (B1218219) reagents. This method facilitates the introduction of a halogen at the 4-position of the pyridine ring through a two-step sequence involving the formation of a phosphonium (B103445) salt intermediate.

The general mechanism proceeds via the installation of a heterocyclic phosphine at the 4-position of the pyridine, forming a pyridylphosphonium salt. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction where a halide nucleophile displaces the phosphine group. Computational studies have indicated that the carbon-halogen bond formation occurs through this SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govnih.gov The reactivity of this process is influenced by both the electronic properties of the phosphonium salt and the steric environment around the pyridine ring. chemrxiv.orgresearchgate.net

The phosphine-mediated halogenation has been successfully applied to 3-substituted pyridines, demonstrating its utility in accessing specific substitution patterns. For pyridines bearing a substituent at the 3- or 5-position, a monoheterocyclic phosphine has been identified as the most suitable reagent. nih.gov The steric interactions between the departing phosphine and the pyridyl substituents are most pronounced during the cleavage of the carbon-phosphorus bond, which accounts for differences in reactivity observed between pyridines with substituents at different positions. nih.govnih.govresearchgate.net This methodology has been shown to be compatible with a range of functional groups, including those sensitive to acid, by employing lithium chloride (LiCl) as the chloride source instead of hydrogen chloride (HCl). nih.gov

Table 1: Phosphine-Mediated Chlorination of 3-Substituted Pyridines This is an interactive table. Click on the headers to sort.

| Pyridine Substrate | Phosphine Reagent | Chloride Source | Product | Yield (%) |

|---|---|---|---|---|

| 3-Methylpyridine | Phosphine I | LiCl | 4-Chloro-3-methylpyridine | 56 |

| 3-Phenylpyridine | Phosphine I | LiCl | 4-Chloro-3-phenylpyridine | 62 |

| 3-Fluoropyridine | Phosphine I | LiCl | 4-Chloro-3-fluoropyridine | 45 |

| 3-(Trifluoromethyl)pyridine | Phosphine I | LiCl | 4-Chloro-3-(trifluoromethyl)pyridine | 71 |

A powerful strategy for achieving highly regioselective 3-halogenation of pyridines involves a sequence of ring-opening to form a Zincke imine intermediate, followed by halogenation and subsequent ring-closure. nsf.govchemrxiv.orgnih.gov This approach temporarily transforms the electron-deficient pyridine into a series of polarized alkenes within the acyclic Zincke imine, rendering them susceptible to electrophilic attack. nsf.govnih.gov This synthetic maneuver effectively reverses the inherent electronic properties of the pyridine ring, enabling facile and selective functionalization at the 3-position under mild conditions. nsf.govchemrxiv.orgresearchgate.net

The process typically begins with the N-activation of the pyridine, for instance with 2,4-dinitrochlorobenzene or triflic anhydride, followed by reaction with a secondary amine (e.g., dibenzylamine) to induce ring-opening and form the Zincke imine. nsf.govchemrxiv.org This intermediate then reacts with an electrophilic halogen source, such as N-halosuccinimides (NCS, NBS, or NIS), to introduce the halogen at the desired position. The final step involves ring-closure, often promoted by a Brønsted acid or an ammonium salt, to regenerate the aromatic pyridine ring, now functionalized at the 3-position. nsf.gov Experimental and computational studies have shown that the nature of the halogen electrophile can influence the selectivity-determining step of the reaction. nsf.govchemrxiv.orgnih.gov This methodology has proven to be broadly applicable, including for the late-stage halogenation of complex pharmaceutical and agrochemical compounds. nsf.govchemrxiv.orgnih.gov

Table 2: 3-Halogenation of Pyridines via Zincke Imine Intermediates This is an interactive table. Click on the headers to sort.

| Pyridine Substrate | Halogenating Agent | Product | Yield (%) |

|---|---|---|---|

| Pyridine | NCS | 3-Chloropyridine | 78 |

| 2-Phenylpyridine | NBS | 3-Bromo-2-phenylpyridine | 85 |

| 4-Methylpyridine | NIS | 3-Iodo-4-methylpyridine | 91 |

| 3-Fluoropyridine | NIS | 3-Fluoro-5-iodopyridine | 65 |

The meta-selective C-H functionalization of pyridines represents a significant challenge due to the intrinsic electronic properties of the heterocycle. nih.govnih.gov A successful approach to overcome this involves the temporary dearomatization of the pyridine ring, which transforms it into a more electron-rich intermediate that can react with various electrophiles at the meta-position. nih.govsnnu.edu.cn This strategy effectively reverses the polarity of the pyridine ring, enabling functionalization that is otherwise difficult to achieve. snnu.edu.cn

This process can proceed through either radical or ionic pathways, providing a versatile platform for the introduction of a wide range of functional groups, including halogens. nih.gov The dearomatization can be achieved through various methods, such as the formation of oxazino-pyridine intermediates. nih.govresearchgate.net Following the dearomatization step, the resulting electron-rich species can undergo regioselective reaction with an electrophilic halogen source. Subsequent rearomatization then yields the meta-halogenated pyridine. nih.gov This redox-neutral dearomatization-rearomatization process has been shown to be highly regioselective and applicable to the late-stage functionalization of complex molecules, including drugs. nih.govresearchgate.net

The use of pyridine N-oxides is a well-established strategy for controlling the position of halogenation on the pyridine ring. nih.gov The N-oxide functionality alters the electronic distribution within the ring, activating the 2- and 4-positions towards electrophilic attack. wikipedia.org This approach provides a practical route to various halo-substituted pyridines, which are important pharmaceutical intermediates. nih.govfigshare.com

The halogenation of pyridine N-oxides is typically achieved by first activating the N-oxide with an electrophilic reagent, which enhances the electrophilicity of the pyridine ring. researchgate.net This activation facilitates the subsequent addition of a halide nucleophile. A variety of reagents can be used for this purpose, including oxalyl chloride or bromide, which can also serve as the halide source. researchgate.net This methodology allows for highly efficient and regioselective halogenation, particularly at the 2-position, under mild conditions. nih.govfigshare.com The regioselectivity can be influenced by the substitution pattern of the starting pyridine N-oxide, with the halogen typically being incorporated at the more electron-deficient side of the ring. researchgate.net

Table 3: Halogenation of Pyridine N-Oxides This is an interactive table. Click on the headers to sort.

| Pyridine N-Oxide Substrate | Halogenating Reagent | Product | Regioselectivity |

|---|---|---|---|

| Pyridine N-oxide | Oxalyl chloride | 2-Chloropyridine | High |

| 3-Methylpyridine N-oxide | Oxalyl bromide | 2-Bromo-3-methylpyridine | High |

| 4-Methoxypyridine N-oxide | Oxalyl chloride | 2-Chloro-4-methoxypyridine | High |

| 3,5-Dimethylpyridine N-oxide | Oxalyl bromide | 2-Bromo-3,5-dimethylpyridine | High |

Phosphine-Mediated Halogenation of Unactivated Pyridines

Utility of Perhalopyridines as Synthetic Precursors

Perhalopyridines, such as pentafluoropyridine and pentachloropyridine, serve as highly valuable precursors in the synthesis of substituted pyridine derivatives. everand.comdokumen.pubbenthambooks.comucc.edu.co The dense halogenation of the pyridine ring significantly alters its electronic properties, rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a pathway not readily accessible with unsubstituted pyridine. everand.comdokumen.pub This enhanced reactivity provides a powerful tool for introducing a wide array of functional groups onto the pyridine scaffold. dokumen.pubbenthambooks.com

The utility of perhalopyridines stems from the electron-withdrawing nature of the halogen atoms, which activates the ring for nucleophilic attack. everand.com The substitution reactions often proceed in a selective, stepwise manner, allowing for controlled functionalization. nih.gov For instance, the reaction of pentafluoropyridine with a stoichiometric amount of a nucleophile under mild conditions typically results in substitution exclusively at the C-4 position. nih.gov Harsher conditions or stronger nucleophiles can lead to subsequent substitutions at the C-2 and C-6 positions. dokumen.pubnih.gov This predictable regioselectivity is a key advantage in the synthesis of highly substituted pyridines that are otherwise difficult to prepare. everand.comucc.edu.co

| Perhalopyridine Precursor | Typical Reaction | Product Type | Reference |

| Pentafluoropyridine | Nucleophilic Aromatic Substitution (SNAr) with O, N, S, C-nucleophiles | 4-Substituted tetrafluoropyridines | nih.gov |

| Pentachloropyridine | Nucleophilic Aromatic Substitution (SNAr) | Polychlorinated pyridine derivatives | everand.comdokumen.pub |

| Pentabromopyridine | Nucleophilic Aromatic Substitution (SNAr) | Polybrominated pyridine derivatives | everand.comdokumen.pub |

These precursors are instrumental in building complex molecular architectures, providing a reliable entry point to a diverse range of halogenated pyridine compounds. benthambooks.com

Oxidative Halogenation Methods

Oxidative halogenation presents an alternative and powerful strategy for the direct introduction of halogen atoms onto the pyridine ring. youtube.com Because pyridine is an electron-deficient heteroarene, classical electrophilic aromatic substitution reactions often require harsh conditions. youtube.comnih.gov Oxidative methods can overcome these limitations, providing pathways for chlorination, bromination, and iodination.

One approach involves electrochemical oxidative halogenation, which offers a clean and efficient method for C-H functionalization. nih.gov For example, the C-H chlorination of imidazo[1,2-a]pyridines can be achieved using sodium chloride as the chlorine source through anodic oxidation. nih.gov This process is believed to proceed via the generation of a chlorine radical, which adds to the heterocyclic ring, followed by single-electron oxidation and deprotonation to yield the chlorinated product. nih.gov

A variety of halogenating agents and conditions can be employed in non-electrochemical oxidative halogenations. These reactions are crucial for the industrial-scale preparation of halogenated pyridines, which are important intermediates for various biocides. youtube.com Challenges in these reactions include controlling regioselectivity, as radical halogenations can sometimes lead to mixtures of isomers and polyhalogenated products. youtube.com

| Halogenation Method | Reagents/Conditions | Substrate Example | Key Feature | Reference |

| Electrochemical C-H Chlorination | NaCl, Anodic Oxidation | Imidazo[1,2-a]pyridines | Clean, high-yield C-Cl bond formation | nih.gov |

| Electrochemical C-H Bromination | NaBr, Anodic Oxidation | Arenes and Heteroarenes | Good to excellent yields for a range of substrates | nih.gov |

| Gas-Phase Radical Chlorination | Cl2, Radical Starter | Pyridine | Industrial method for producing 2-chloropyridine | youtube.com |

The development of milder and more selective oxidative halogenation techniques remains an active area of research, aiming to provide more efficient access to key halogenated pyridine building blocks. nih.gov

Methodologies for the Introduction and Modification of the Ethyl Bromide Side Chain

Radical Bromination of Alkyl Pyridine Moieties

The introduction of a bromine atom onto an alkyl side chain of a pyridine ring is commonly achieved through radical bromination. This method is particularly effective for the benzylic-like position of alkylpyridines. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions. daneshyari.com The reaction, known as the Wohl-Ziegler bromination, proceeds via a free radical chain mechanism. daneshyari.com

The regioselectivity of radical bromination on substituted pyridines can be influenced by the electronic effects of the nitrogen atom and other substituents on the ring. daneshyari.com The nitrogen atom is inductively deactivating, which can affect the stability of the radical intermediate formed on the side chain. daneshyari.com For instance, in unsymmetrical dimethylpyridines, bromination tends to occur on the methyl group furthest from the nitrogen atom. daneshyari.com

| Substrate | Brominating Agent | Initiator/Condition | Product | Key Observation | Reference |

| 2-Methylpyridine | N-Bromosuccinimide (NBS) | AIBN or BPO | 2-(Bromomethyl)pyridine | Direct bromination of the methyl group is possible, though yields can be low. | daneshyari.com |

| 3-Methylpyridine | N-Bromosuccinimide (NBS) | AIBN or BPO | Ring-substituted products may form instead of side-chain bromination. | The 3-methyl group shows anomalous reactivity. | daneshyari.com |

| Toluene (analogy) | N-Bromosuccinimide (NBS) | AIBN or BPO | Benzyl bromide | Classic example of benzylic bromination. | daneshyari.com |

While effective, radical bromination can sometimes lead to mixtures of products, including di- and poly-brominated species, necessitating careful control of reaction conditions and stoichiometry. daneshyari.com

Strategies for Chiral Bromoethyl Group Introduction

The synthesis of enantiomerically pure compounds containing a chiral bromoethyl group attached to a pyridine ring is of significant interest, particularly for applications in medicinal chemistry. Achieving this requires stereocontrolled synthetic strategies. One powerful approach involves the dearomatization of the pyridine ring, followed by an enantioselective transformation, and subsequent re-aromatization or further modification.

A notable strategy provides access to enantioenriched chiral piperidines, which can be precursors to chiral pyridines. bohrium.comnih.gov This involves a stepwise process of dearomatization of a pyridine derivative to a 1,2-dihydropyridine, followed by a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation. bohrium.comnih.gov The resulting chiral boryl-tetrahydropyridine contains a new stereocenter that can be further elaborated. The C-B bond can be stereospecifically transformed into a C-C or C-X bond, providing a route to various chiral structures. Although this specific example leads to piperidines, the principle of asymmetric functionalization of a dearomatized pyridine intermediate is a key concept.

Another general approach in asymmetric synthesis is the use of chiral catalysts to control the stereochemical outcome of a reaction. For the introduction of a chiral bromoethyl group, one could envision a catalytic asymmetric alkylation or a kinetic resolution process. For example, highly enantioselective catalytic transformations of β-substituted alkenyl pyridines have been developed to create alkylated chiral pyridines. researchgate.net This involves the activation of the pyridine with a Lewis acid and the use of a copper-chiral diphosphine ligand catalyst with Grignard reagents. researchgate.net While not a direct bromination, this method establishes a chiral center on the side chain, which could potentially be converted to the desired bromoethyl group in a subsequent step.

| Strategy | Key Transformation | Catalyst/Reagent | Product Type | Reference |

| Dearomatization/Borylation | Enantioselective protoborylation of a dihydropyridine | Cu(I) with a chiral ligand | Enantioenriched 3-boryl-tetrahydropyridines | bohrium.comnih.gov |

| Asymmetric Conjugate Addition | Enantioselective alkylation of an alkenyl pyridine | Copper-chiral diphosphine ligand, Lewis Acid, Grignard reagent | Chiral alkylated pyridines | researchgate.net |

These advanced strategies highlight the potential pathways to access the chiral bromoethyl pyridine scaffold, moving beyond classical resolution methods.

Alkylation Reactions Utilizing Brominating Reagents

The formation of the C-C bond of the ethyl side chain can be achieved through various alkylation strategies. While not a direct introduction of a bromoethyl group, these methods can install an ethyl or a precursor group that is subsequently brominated.

Minisci-type reactions, which involve the addition of alkyl radicals to protonated heteroaromatics, are a powerful tool for C-H alkylation of electron-deficient pyridines. nih.gov This reaction can be used to introduce alkyl groups at various positions, although controlling regioselectivity can be a challenge. nih.gov Recent advances have employed blocking groups to direct the alkylation to a specific position, such as C-4. nih.gov

Alternatively, metalated pyridines can be used as nucleophiles in reactions with alkylating agents. youtube.com Deprotonation of a pyridine derivative at a specific position, often facilitated by directing groups or strong bases, generates an organometallic species that can react with an electrophile like an alkyl halide. youtube.com

A bromide-mediated, C2-selective oxygenative alkylation of pyridinium (B92312) salts has also been reported. rsc.org This three-component reaction utilizes alkenes and molecular oxygen to install a functionalized alkyl group at the C2-position. The proposed mechanism involves the in-situ generation of a Br(I) species that promotes the rearomative ring-opening oxygenation. rsc.org

Integrated Multi-Step Synthesis of 3-(1-Bromoethyl)-5-chloropyridine

A plausible multi-step synthesis for this compound would logically integrate the methodologies discussed previously. The synthesis can be envisioned by first constructing the 3-ethyl-5-chloropyridine core and then performing a selective bromination on the ethyl side chain.

Step 1: Synthesis of a 5-Chloropyridine Precursor The synthesis would likely begin with a commercially available pyridine derivative. For example, starting with 3-ethylpyridine, a chlorination step would be required. Direct chlorination of 3-ethylpyridine can be challenging in terms of regioselectivity. A more controlled approach might involve starting with a precursor that allows for regioselective halogenation, such as an aminopyridine. For instance, 2-amino-5-chloropyridine can be synthesized and then the amino group can be removed or transformed. chemicalbook.com

Step 2: Introduction of the Ethyl Group If starting from a halogenated pyridine like 3-bromo-5-chloropyridine (which can be synthesized from 3-bromo-5-chloropyridone), the ethyl group could be introduced via a cross-coupling reaction, such as a Suzuki or Negishi coupling with an appropriate ethyl-organometallic reagent.

Step 3: Radical Bromination of the Ethyl Side Chain Once 3-ethyl-5-chloropyridine is obtained, the final step would be the selective bromination of the ethyl group at the benzylic-like position. This would be achieved using a radical bromination protocol, as described in section 2.2.1. The reaction would typically employ N-bromosuccinimide (NBS) and a radical initiator like AIBN in an inert solvent such as carbon tetrachloride or chlorobenzene. daneshyari.comgoogle.com

Reaction: 3-ethyl-5-chloropyridine + NBS --(AIBN, heat)--> this compound + Succinimide

This final step leverages the increased reactivity of the C-H bonds adjacent to the aromatic pyridine ring towards free radical attack. Careful control of the reaction conditions would be necessary to favor mono-bromination and minimize potential side reactions, such as over-bromination or ring bromination.

This proposed pathway represents a logical convergence of established synthetic methods for halogenated pyridines, demonstrating how different strategies can be combined to achieve a complex target molecule. libretexts.orgmsu.edu

Sequential Halogenation and Side-Chain Derivatization Strategies

A primary and logical approach to constructing this compound involves a linear sequence of reactions, where functional groups are introduced onto the pyridine core in a stepwise manner. This strategy allows for precise control over the regiochemistry of the final product. A plausible synthetic pathway would commence with a pre-functionalized pyridine ring, followed by sequential halogenation and side-chain manipulation.

The synthesis could initiate from 3-ethylpyridine. The first key step is the regioselective chlorination at the 5-position. Direct electrophilic halogenation of pyridine is challenging due to the ring's electron-deficient nature and often requires harsh conditions, such as using elemental halogens with strong Lewis or Brønsted acids at high temperatures. nih.gov To achieve the desired 3,5-substitution pattern, the directing effects of the existing ethyl group must be considered.

An alternative starting point could be 3-acetyl-5-chloropyridine, which can be synthesized through various methods. The final and critical step in this sequential strategy is the derivatization of the side chain. If starting from 3-ethyl-5-chloropyridine, the ethyl group would undergo bromination at the benzylic-like position. This transformation is typically achieved through a free-radical pathway.

Key Reaction - Side-Chain Bromination: The introduction of bromine onto the ethyl side chain is a classic example of benzylic bromination. The pyridine ring, while electron-deficient, provides sufficient activation to the adjacent carbon atom to facilitate radical formation.

| Reagent | Conditions | Role |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), light (UV) | Provides a low concentration of Br₂ |

| Radical Initiator (AIBN) | Heat | Initiates the radical chain reaction |

| Light (UV) | Ambient or elevated temperature | Promotes homolytic cleavage of Br₂ |

This method's selectivity for the α-carbon of the ethyl group is high, leading directly to the desired this compound structure. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the ethyl group, followed by reaction of the resulting carbon radical with a bromine source.

Convergent and Divergent Synthetic Pathways

Beyond linear sequences, modern organic synthesis employs more flexible strategies like convergent and divergent pathways to efficiently generate molecular diversity.

Convergent Synthesis: A convergent approach involves the independent synthesis of key molecular fragments, which are then combined in the final stages to form the target molecule. For the synthesis of the pyridine core itself, classic methods like the Hantzsch or Bohlmann-Rahtz syntheses are inherently convergent. organic-chemistry.org In these methods, simpler acyclic precursors (e.g., β-ketoesters, aldehydes, and ammonia sources) are condensed to construct the dihydropyridine or pyridine ring in a single, highly efficient step. organic-chemistry.orgwikipedia.org

For this compound, a hypothetical convergent synthesis could involve the preparation of a complex acyclic precursor already containing the necessary carbon skeleton and chloro-substituent, which would then be cyclized to form the 5-chloropyridine ring bearing a functional group at the 3-position, ready for conversion to the 1-bromoethyl side chain.

Divergent Synthesis: Divergent synthesis is a powerful strategy for creating a library of related compounds from a common intermediate. This approach is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. In the context of halogenated pyridines, a versatile intermediate, such as 3-acetyl-5-chloropyridine, could be synthesized on a large scale. This intermediate could then be subjected to a variety of transformations to yield a diverse set of analogues.

Example of a Divergent Approach:

This divergent strategy allows for the efficient production of the target molecule (by reduction and subsequent bromination) while also providing access to a range of other functionalized pyridine frameworks from the same starting material.

Sustainable and Green Chemical Approaches in Halopyridine Synthesis

In line with the principles of green chemistry, significant efforts are being made to develop more environmentally benign methods for the synthesis of halogenated pyridines. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalyst-Free and Mild Reaction Conditions

Traditional pyridine halogenation often requires harsh conditions and strong acids. nih.govchemrxiv.org Modern methodologies seek to avoid these drawbacks.

Transition-Metal-Free Halogenation: Recent advances have demonstrated the regioselective halogenation of certain heterocyclic systems, like imidazo[1,2-a]pyridines, using simple sodium chlorite or bromite as the halogen source, completely avoiding transition metal catalysts. rsc.org

Mild Reagents: The use of N-halosuccinimides (NCS, NBS) allows for halogenations to occur under much milder conditions compared to elemental halogens. researchgate.net For activated pyridines, such as those bearing amino or hydroxy groups, regioselective bromination can be achieved with NBS in various solvents, often at room temperature. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key green chemistry tool, enabling reactions to proceed at significantly faster rates and often with higher yields under milder conditions. nih.govresearchgate.net This technology can reduce reaction times from hours to minutes, leading to substantial energy savings. nih.govnih.gov

Atom-Economical Transformations

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all reactant atoms into the final product.

Multi-Component Reactions (MCRs): Reactions like the Hantzsch pyridine synthesis are highly atom-economical as they combine multiple starting materials into a complex product in a single step, with water being the only major byproduct. wikipedia.org This contrasts sharply with linear syntheses that may involve numerous steps, each generating waste.

C-H Functionalization: Direct C-H functionalization reactions are inherently atom-economical as they avoid the need for pre-functionalized starting materials (e.g., organohalides or organometallics), which often require multiple steps to prepare. C-H addition to olefins is one such atom-economical method for producing alkylated pyridines. organic-chemistry.org

Oxidative Halogenation: Using catalytic systems that employ simple halide salts (e.g., HBr) with a clean oxidant like hydrogen peroxide (H₂O₂) is a greener alternative to traditional halogenating agents. rsc.org In these reactions, the only byproduct is water, leading to a very high atom economy. rsc.org

Comparison of Atom Economy in Bromination:

| Reaction Type | Reagents | Byproducts | Atom Economy |

| Side-Chain Bromination with NBS | R-CH₃ + NBS | R-CH₂Br + Succinimide | Low |

| Oxidative Bromination | R-CH₃ + HBr + H₂O₂ | R-CH₂Br + 2 H₂O | High |

Use of Green Solvents and Reagents

Green Solvents: There is a significant research push to replace conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives. For pyridine synthesis, reactions have been successfully demonstrated in water or with ionic liquids, which are non-volatile and often recyclable. wikipedia.org Ethanol, a bio-based solvent, is also used in green, microwave-assisted pyridine syntheses. nih.govresearchgate.net

Safer Reagents: Replacing hazardous reagents like elemental bromine and chlorine with safer alternatives is a key goal. rsc.org While N-halosuccinimides have poorer atom economy, they are solid, non-volatile, and much easier and safer to handle than gaseous chlorine or highly corrosive liquid bromine. rsc.org The ideal green approach involves using simple, non-toxic halide salts as the halogen source, activated through clean oxidative processes. rsc.org

By integrating these advanced synthetic methodologies and green chemistry principles, the production of valuable compounds like this compound can be achieved more efficiently, safely, and sustainably.

Computational Chemistry and Mechanistic Elucidation in Halogenated Pyridine Systems

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical calculations are a cornerstone for understanding the intricate details of chemical reactions involving halogenated pyridines. These methods allow for the mapping of potential energy surfaces, identification of transient intermediates, and characterization of transition states that are often difficult to observe experimentally.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving halogenated pyridines. By calculating the energies of reactants, intermediates, transition states, and products, DFT can construct detailed reaction energy profiles. For instance, in the functionalization of pyridines, DFT calculations are used to model the entire reaction coordinate, revealing the energy barriers associated with each step. researchgate.netresearchgate.net

Computational studies on pyridine (B92270) halogenation have successfully used DFT to elucidate mechanistic details. nih.gov For example, in the halogenation of pyridines via Zincke imine intermediates, DFT calculations showed that the formation of the C-Hal bond and the subsequent deprotonation steps have distinct energy profiles that determine the reaction's outcome. nih.gov These calculations can pinpoint the geometry of the transition state, providing a three-dimensional picture of the atomic rearrangements during the bond-forming or bond-breaking process.

The energy profiles generated from DFT calculations are crucial for comparing different possible reaction pathways. For a molecule like 3-(1-Bromoethyl)-5-chloropyridine, DFT could be employed to model its synthesis or subsequent reactions, determining the most energetically favorable route. The absence of imaginary frequencies in the calculated vibrational spectra of the optimized geometry confirms that the structure corresponds to an energy minimum. materialsciencejournal.org

Table 1: Application of DFT in Reaction Analysis

| Application | Description | Relevant Findings from Literature |

|---|---|---|

| Transition State (TS) Search | Locating the highest energy point along the reaction coordinate between a reactant and a product. | Used to identify the rate- and selectivity-determining steps in pyridine halogenation. nih.gov |

| Energy Profile Calculation | Mapping the change in Gibbs free energy as reactants are converted into products. | Revealed that C-I bond formation is reversible, while C-Cl and C-Br are not in certain pyridine halogenations. researchgate.netnih.gov |

| Intermediate Stabilization | Calculating the relative energies of transient species formed during a reaction. | Showed that the formation of positively charged intermediates in some halogenation reactions is endergonic. nih.gov |

One of the significant challenges in pyridine chemistry is controlling the position of functionalization (regioselectivity). DFT calculations provide profound insights into why a particular regioisomer is formed preferentially. For many pyridine reactions, electrophilic attack is generally disfavored due to the electron-deficient nature of the ring, but when it occurs, it is often directed to the 3-position. youtube.com Computational studies can quantify the energy differences between transition states leading to different isomers.

For example, in the halogenation of Zincke imine intermediates derived from pyridines, high C3-selectivity was observed. While traditional electronic arguments based on frontier orbitals or atomic charges were insufficient to explain this, DFT energy profiles revealed that the selectivity is determined by the relative energies of the transition states for halogen addition to the C3 versus the C5 position. nih.gov

Furthermore, DFT calculations are instrumental in identifying the rate-determining step (RDS) of a reaction, which is the step with the highest energy barrier. In a multi-step reaction for the 4-selective halogenation of pyridines, computational studies indicated that phosphine (B1218219) elimination, not the initial C-halogen bond formation, is the rate-determining step. nih.gov This knowledge is vital for optimizing reaction conditions to improve yields and reaction rates.

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of the pyridine ring, significantly altered by substituents, govern its reactivity. Computational methods provide a quantitative understanding of these properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgucsb.edu The energy and spatial distribution of these orbitals are critical.

In pyridine, the nitrogen atom's electronegativity lowers the energy of the molecular orbitals compared to benzene, making it less reactive towards electrophiles. numberanalytics.com The HOMO and LUMO are π and π* orbitals, respectively. numberanalytics.com FMO analysis can explain the regioselectivity of reactions. For nucleophilic attack on substituted chloropyridines, the reaction's feasibility can be correlated with the LUMO energy and the presence of significant orbital lobes on the carbon atom bearing the chlorine. wuxiapptec.com In some cases, the LUMO+1 orbital may be more relevant for predicting reactivity if the LUMO is not localized on the reactive site. wuxiapptec.com For a molecule like this compound, FMO theory would predict that nucleophilic attack is more likely than electrophilic attack due to the electron-withdrawing nature of the nitrogen and halogen substituents.

The substituents on the pyridine ring, such as the chloro group at C5 and the 1-bromoethyl group at C3 in the target molecule, exert significant electronic and steric effects that modulate its reactivity.

Electronic Effects: Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. In pyridines, the inductive effect typically dominates, further deactivating the ring towards electrophilic substitution. The chloro group at the C5 position and the bromo group on the ethyl side chain in this compound both withdraw electron density, making the ring electron-deficient. The position of these substituents is key; for example, meta-halogen substituents on pyridines can direct functionalization to the C4 and C6 positions in certain radical reactions. acs.org

Steric Effects: The size of the substituents can hinder the approach of reagents to nearby positions. The 1-bromoethyl group at the C3 position will sterically encumber the C2 and C4 positions to some extent. The interplay between steric and electronic effects is crucial for determining reaction outcomes. For instance, in the N-methylation of substituted pyridines, steric effects from ortho-substituents can be quantified and separated from electronic effects. psu.edu Computational studies on the halogenation of 2- and 3-substituted pyridines have shown that steric interactions during C-P bond cleavage can account for differences in reactivity. nih.gov

Table 2: Influence of Substituents on Pyridine Reactivity

| Substituent Type | Electronic Effect | Steric Effect | Impact on Reactivity of this compound |

|---|---|---|---|

| Chloro (at C5) | Strongly electron-withdrawing (inductive) | Moderate | Deactivates the ring towards electrophilic attack; may direct nucleophilic or radical attack. |

| Bromoethyl (at C3) | Electron-withdrawing (inductive) | Significant | Sterically hinders positions C2 and C4; the bromine atom can act as a leaving group in substitution reactions. |

| Pyridine Nitrogen | Strongly electron-withdrawing (inductive & resonance) | Site of protonation/Lewis acid coordination | Strongly deactivates the ring to electrophiles; activates the ring for nucleophilic attack at C2, C4, and C6. youtube.comnih.gov |

Molecular Modeling and Conformational Studies

Molecular modeling techniques are essential for studying the three-dimensional structure and conformational preferences of flexible molecules like this compound. The ethyl side chain can rotate, leading to different conformers (rotamers) with varying energies.

Computational methods, such as semi-empirical (AM1, PM5) and DFT, can be used to perform conformational analysis. mdpi.com These studies calculate the potential energy as a function of dihedral angles, identifying the most stable (lowest energy) conformations. For 3-substituted pyridines, theoretical studies have been conducted to examine tautomeric and conformational equilibria in solution. mdpi.com

Understanding the preferred conformation is important because the spatial arrangement of atoms can influence the molecule's reactivity and its interactions with other molecules, such as enzymes or catalysts. For instance, the accessibility of the bromine atom on the ethyl group for a substitution reaction will depend on the rotational conformation of the C-C bond. Hirshfeld surface analysis, often combined with DFT, can be used to investigate and visualize intermolecular interactions in the solid state. dntb.gov.ua

Advanced Spectroscopic and Analytical Characterization Methodologies for Halogenated Pyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and the spatial relationships between them can be established.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Elucidating Complex Structures

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters derived from these spectra.

For a molecule like 3-(1-Bromoethyl)-5-chloropyridine, the ¹H NMR spectrum would be expected to show signals for the aromatic protons on the pyridine (B92270) ring and the protons of the bromoethyl group. The ¹³C NMR spectrum would similarly display distinct signals for each unique carbon atom.

Two-dimensional NMR techniques are employed to resolve structural ambiguities.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is useful for determining stereochemistry and conformation.

Illustrative NMR Data for a Related Compound: 1-(5-chloropyridin-3-yl)ethanol

The following table presents hypothetical ¹H and ¹³C NMR data for 1-(5-chloropyridin-3-yl)ethanol, an analogue of this compound. This data serves to illustrate the type of information obtained from NMR spectroscopy.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| CH-OH | 4.80 | 65.2 | Quartet | 6.5 |

| CH₃ | 1.40 | 25.1 | Doublet | 6.5 |

| Py-H2 | 8.35 | 147.5 | Doublet | 2.0 |

| Py-H4 | 7.70 | 138.0 | Triplet | 2.0 |

| Py-H6 | 8.25 | 145.0 | Doublet | 2.0 |

| Py-C3 | - | 139.8 | - | - |

| Py-C5 | - | 130.5 | - | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of ions to a very high degree of precision.

Identification of Molecular Formula and Fragmentation Patterns

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the molecular formula. The presence of bromine and chlorine atoms in this compound would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl).

In addition to the molecular ion, mass spectrometry also produces a fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer. Analysis of these fragments can provide valuable information about the molecule's structure.

Illustrative Mass Spectrometry Data for a Related Compound: 3-Bromo-5-chloropyridine

The following table summarizes the expected key mass spectrometry data for 3-Bromo-5-chloropyridine. medchemexpress.com

| Parameter | Value |

| Molecular Formula | C₅H₃BrClN |

| Molecular Weight | 192.44 g/mol |

| [M]+ | 190.92 |

| [M+2]+ | 192.92 |

| [M+4]+ | 194.92 |

The mass spectrum of 3-bromopyridine (B30812) shows a prominent molecular ion peak and fragmentation peaks corresponding to the loss of bromine and other fragments. nist.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com This technique is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the alkyl group and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-Br stretching vibrations. The FT-IR spectra of pyridine and its derivatives show characteristic bands in the regions of 3150-3000 cm⁻¹ (C-H aromatic vibrations) and 1650-1400 cm⁻¹ (aromatic C=C and C=N vibrations). helixchrom.com

Illustrative FT-IR Data for a Related Compound: 3,5-Dichloropyridine

The following table lists typical FT-IR absorption bands for 3,5-Dichloropyridine, which can serve as a reference for the types of vibrations expected for a halogenated pyridine. sigmaaldrich.com

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Pyridine Ring | C=C and C=N Stretching | 1600 - 1400 |

| C-Cl | Stretching | 800 - 600 |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of a compound and for quantifying its concentration in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

For a compound like this compound, a reversed-phase HPLC method would likely be employed for purity analysis. sielc.comnih.gov In this method, a nonpolar stationary phase is used with a polar mobile phase. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas chromatography is also a suitable technique for the analysis of volatile pyridine derivatives. osha.govnih.gov The choice of column and detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometry - MS) is critical for achieving good separation and sensitive detection.

A certificate of analysis for the related compound 3-Bromo-5-chloropyridine indicates a purity of 99.87% as determined by HPLC. medchemexpress.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation and quantification of a wide array of pharmaceutical and chemical compounds due to its high resolution, sensitivity, and reproducibility. ijpsjournal.com The development of a successful RP-HPLC method involves the systematic optimization of various chromatographic parameters to achieve the desired separation, followed by a thorough validation process to ensure the method's reliability and accuracy for its intended purpose. pharmtech.com

Method Development:

The development of an RP-HPLC method for this compound would begin with the selection of an appropriate stationary phase, typically a C18 column, known for its versatility in retaining moderately polar to nonpolar compounds. pensoft.netpensoft.net The choice of mobile phase is critical and usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The retention behavior of pyridine derivatives can be significantly influenced by the pH of the mobile phase and the type of acidic modifier used. nih.govhelixchrom.com For this compound, a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to around 3) and acetonitrile, run in a gradient elution mode, would likely provide good peak shape and resolution from potential impurities. pensoft.net The gradient would typically start with a lower concentration of the organic modifier and gradually increase to elute more strongly retained components. Other key parameters to optimize include the flow rate, column temperature, and detection wavelength. A UV detector set at a wavelength where the analyte exhibits maximum absorbance, likely around 260-270 nm for a substituted pyridine ring, would be suitable for detection. academicjournals.org

A proposed set of RP-HPLC method parameters for the analysis of this compound is presented in Table 1.

Table 1: Proposed RP-HPLC Method Parameters for this compound

Method Validation:

Once the chromatographic conditions are optimized, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine use. pharmtech.com The validation process for an analytical method for this compound would encompass the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in a blank or placebo sample.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. academicjournals.org Linearity is typically evaluated by analyzing a series of solutions of the analyte at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. ijpsjournal.com

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net Accuracy is usually determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples) and calculating the percent recovery. pharmtech.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). pharmtech.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.comresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

A summary of typical validation parameters and their acceptance criteria for an RP-HPLC method for a chemical compound like this compound is presented in Table 2.

Table 2: Typical Validation Parameters and Acceptance Criteria for RP-HPLC Method

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention time of the analyte peak. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | RSD of results should be ≤ 2.0% for minor changes in method parameters. |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful analytical technique for the separation of volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), it provides a highly specific and sensitive method for both qualitative and quantitative analysis. GC-MS is particularly well-suited for the analysis of halogenated pyridine derivatives due to their volatility. nih.gov

Method Development:

The development of a GC-MS method for this compound would involve the selection of a suitable capillary column, typically one with a non-polar or mid-polar stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent). mdpi.com The temperature program of the GC oven is a critical parameter that needs to be optimized to achieve good separation of the analyte from any impurities or solvent peaks. A typical program would start at a lower temperature, hold for a short period, and then ramp up to a higher temperature to ensure the elution of all components. The injector temperature and transfer line temperature are also important parameters to optimize to ensure efficient vaporization and transfer of the analyte without degradation.

For detection, the mass spectrometer would be operated in electron ionization (EI) mode. nih.gov For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte. nih.gov

A proposed set of GC-MS method parameters for the analysis of this compound is presented in Table 3.

Table 3: Proposed GC-MS Method Parameters for this compound

| Parameter | Proposed Condition |

|---|---|

| Chromatographic System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 5 min at 280 °C |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range (Full Scan) | m/z 40-400 |

| Selected Ions for SIM | To be determined from the mass spectrum of the compound (likely including the molecular ion and major fragment ions) |

Research Findings:

Research Applications As Key Synthetic Building Blocks

Precursors for Pharmaceutically Relevant Scaffolds and Intermediates

While specific, publicly available research detailing the direct use of 3-(1-Bromoethyl)-5-chloropyridine in the synthesis of named pharmaceutical compounds is limited, the broader class of substituted chloropyridines is well-established in medicinal chemistry. Halogenated pyridines are integral components in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, related compounds such as 3-bromo-5-chloropyridines are utilized as intermediates in the synthesis of azatetralones, which are precursors to aldose reductase inhibitors. google.com The presence of the reactive bromoethyl group on this compound suggests its potential as a precursor for introducing side chains and building complex molecular architectures necessary for biological activity. The chloro- and bromo- substituents can also be targeted in cross-coupling reactions to build larger, more complex scaffolds. google.com

Intermediates in Agrochemical Synthesis

The pyridine (B92270) moiety is a common feature in a wide range of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it an interesting candidate for the development of new agrochemicals. Although direct examples of its use in commercialized pesticides are not readily found in public literature, the synthesis of various agrochemicals often involves the functionalization of pyridine rings. For example, other substituted pyridines are key intermediates in the production of widely used agricultural products. patsnap.com The bromoethyl group of this compound can be readily converted into other functional groups, allowing for the exploration of new chemical space in the search for more effective and selective crop protection agents.

Components in the Design of Ligands for Catalysis

Bipyridine and terpyridine-based ligands are cornerstones of coordination chemistry and homogeneous catalysis. The synthesis of these complex ligands often starts from simpler, functionalized pyridine precursors. This compound, with its multiple reactive sites, offers a potential entry point for the synthesis of novel ligand architectures. The chloro and bromo groups can be selectively manipulated through various cross-coupling reactions, such as Suzuki or Stille couplings, to link multiple pyridine units or to introduce other coordinating moieties. The bromoethyl group could be used to attach the pyridine unit to a larger scaffold or to introduce additional donor atoms, thereby tuning the electronic and steric properties of the resulting metal complexes. While specific examples of catalytic ligands derived from this exact compound are not prominent in the literature, the principles of ligand design strongly suggest its utility in this field.

Building Blocks for Functional Materials and Organic Electronics

The field of organic electronics relies on the design and synthesis of novel organic molecules with specific electronic and photophysical properties. Pyridine-containing compounds are of significant interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their electron-deficient nature, which can facilitate electron transport.

Substituted pyridines are used as building blocks to construct larger conjugated systems. The halogen atoms on this compound can serve as handles for palladium-catalyzed cross-coupling reactions to extend the π-conjugation, a key strategy in the development of new organic electronic materials. The bromoethyl group offers a further point of functionalization to modulate solubility, solid-state packing, and electronic properties. Although direct reports on the incorporation of this compound into functional materials are not widely available, the versatility of the pyridine scaffold in organic electronics suggests its potential in this cutting-edge area of research. researchgate.netfrontiersin.orgmdpi.com

Future Perspectives and Emerging Research Avenues

Development of Highly Selective and Efficient C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more atom-economical and straightforward approach to molecular diversification. nih.govrsc.org For halogenated pyridines, developing highly selective C-H functionalization strategies is a key research focus. Traditional methods often require harsh conditions and can suffer from a lack of regioselectivity due to the electron-deficient nature of the pyridine (B92270) ring. nih.govbeilstein-journals.org

Recent innovations have centered on transition-metal catalysis and novel directing groups to achieve site-selective C-H activation. beilstein-journals.orgacs.orgrsc.org For instance, researchers are exploring methods for meta and para-C-H functionalization of pyridines, which have historically been challenging to access directly. nih.govanalytik.newsnih.gov These strategies include the use of pyridine phosphonium (B103445) salts, photocatalytic methods, and temporary de-aromatization techniques. nih.gov The ability to selectively functionalize specific C-H bonds in a molecule like 3-(1-Bromoethyl)-5-chloropyridine, without disturbing the existing halogen atoms, would open up new avenues for creating complex and diverse molecular architectures. This is particularly relevant for late-stage functionalization in drug discovery, where rapid structural modifications are crucial for optimizing pharmacological properties. rsc.orgresearchgate.net

Future research will likely focus on expanding the scope of these C-H functionalization reactions, improving catalyst efficiency, and developing methods that are even more tolerant of various functional groups. rsc.orgresearchgate.net The ultimate goal is to create a versatile toolbox of reactions that allow chemists to precisely and efficiently modify any desired position on the pyridine ring.

Integration of Photo- and Electro-Chemical Methods in Pyridine Derivatization

Similarly, electrochemical methods provide a unique way to control redox reactions with high precision. By simply tuning the electrode potential, chemists can selectively oxidize or reduce specific functional groups within a molecule. nih.gov The combination of photochemical and electrochemical methods can lead to synergistic effects, enabling transformations that are difficult to achieve with either technique alone. nih.gov For instance, a combined electrochemical/photochemical approach has been developed for the dehydrogenative amination of C(sp3)–H bonds, demonstrating improved functional-group compatibility. nih.gov

Chemoenzymatic Approaches for Stereoselective Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of highly stereoselective synthetic methods. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, has emerged as a powerful strategy for accessing chiral molecules. nih.govacs.orgacademie-sciences.fr

In the context of halogenated pyridines, chemoenzymatic approaches can be used to create stereodefined centers with high precision. For example, a chemoenzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. nih.govacs.org This involves a one-pot amine oxidase/ene imine reductase cascade. Another example is the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols, where an alcohol dehydrogenase is used for the enantioselective reduction of a prochiral ketone. nih.gov

These methods offer a sustainable and efficient route to chiral building blocks that can be used in the synthesis of complex bioactive molecules. nih.gov For this compound, the chiral center at the ethyl group could be a target for enzymatic resolution or asymmetric synthesis, leading to the production of single enantiomers with potentially distinct biological activities.

Advancements in Flow Chemistry and Automation for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages for scalable and sustainable chemical manufacturing. acs.orgnih.govtechnologynetworks.comacs.org These advantages include improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for full automation. acs.orgacs.orgorganic-chemistry.orgthieme-connect.comresearchgate.net

The application of flow chemistry to the synthesis of pyridine derivatives is an active area of research. nih.govorganic-chemistry.orgthieme-connect.comresearchgate.net For instance, continuous flow microreactors have been successfully used for the N-oxidation of pyridine derivatives with high efficiency and significantly shorter reaction times compared to batch processes. organic-chemistry.orgthieme-connect.comresearchgate.net These systems can operate continuously for extended periods, demonstrating their potential for large-scale production. organic-chemistry.orgthieme-connect.com

For a compound like this compound, the development of scalable flow chemistry processes would be highly beneficial for ensuring a reliable and cost-effective supply for research and potential commercial applications. The integration of process analytical technology (PAT) with flow reactors can further enhance process control and ensure consistent product quality. technologynetworks.com Future advancements in this area will likely involve the development of fully automated, multi-step flow syntheses that can produce complex halogenated pyridines with minimal human intervention. acs.org

Exploration of Novel Reactivity Modalities for Halogenated Pyridines

While significant progress has been made in the functionalization of pyridines, the exploration of novel reactivity modalities for halogenated pyridines remains a key frontier. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netacs.orgchempanda.comyoutube.com The presence of halogen atoms on the pyridine ring not only influences its electronic properties but also provides handles for further chemical transformations.

Researchers are investigating new ways to selectively activate and transform the carbon-halogen bonds in molecules like this compound. This includes the development of new cross-coupling reactions, as well as methods that proceed through unconventional intermediates. For example, a ring-opening, halogenation, ring-closing sequence has been developed to achieve 3-selective halogenation of pyridines via Zincke imine intermediates. chemrxiv.orgchemrxiv.org Another innovative approach involves the use of designed phosphine (B1218219) reagents to achieve 4-selective halogenation of pyridines. nih.govresearchgate.netacs.org

The exploration of radical-based transformations is also gaining traction, offering new pathways for pyridine functionalization that are complementary to traditional ionic reactions. acs.org The discovery of new catalytic systems and reaction conditions will continue to expand the synthetic utility of halogenated pyridines, enabling the construction of increasingly complex and valuable molecules.

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Pyridines

| Compound | Leaving Group | SN2 Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| 3-(1-Bromoethyl)-5-ClPy | Br | 1.2 × 10⁻³ | |

| 3-(1-Chloroethyl)-5-ClPy | Cl | 0.4 × 10⁻³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.